

# anilazine crystal structure triclinic P1

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## Compound Focus: Anilazine

CAS No.: 101-05-3

Cat. No.: S518915

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## Anilazine Crystal Structure Data

The following tables summarize the key crystallographic information for **anilazine** (C<sub>9</sub>H<sub>5</sub>Cl<sub>3</sub>N<sub>4</sub>) found in the search results.

Table 1: Compound Identification

Property	Description
IUPAC Name	4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] [2]
Chemical Formula	C <sub>9</sub> H <sub>5</sub> Cl <sub>3</sub> N <sub>4</sub> [3] [1] [2]
CAS Registry Number	101-05-3 [1] [2]
Molecular Weight	275.52 g/mol [3] [2]

Table 2: Crystallographic Data

Parameter	Value / Description
Crystal System	Triclinic [3]

Parameter	Value / Description
Space Group	P1 [3]

| **Unit Cell Parameters** |  $a = 7.2491 (9) \text{ \AA}$ ,  $b = 7.9910 (9) \text{ \AA}$ ,  $c = 10.5039 (13) \text{ \AA}$   $\alpha = 111.954 (6)^\circ$ ,  $\beta = 106.411 (6)^\circ$ ,  $\gamma = 90.111 (6)^\circ$  [3] | | **Unit Cell Volume** |  $537.38 (11) \text{ \AA}^3$  [3] | | **Z** | 2 [3] | | **Temperature** | 173 K [3] |

**Table 3: Key Structural Features**

Feature	Description
Dihedral Angle	The angle between the triazine and benzene rings is $4.04 (8)^\circ$ , indicating a nearly coplanar structure. [3]

| **Intermolecular Interactions** | The 3D architecture is stabilized by: • Two weak C–H $\cdots$ N hydrogen bonds. • Short Cl $\cdots$ Cl contacts [ $3.4222 (4) \text{ \AA}$ ]. • Weak intermolecular  $\pi$ – $\pi$  interactions [centroid-centroid distances of  $3.6428 (5)$  and  $3.6490 (5) \text{ \AA}$ ]. [3] |

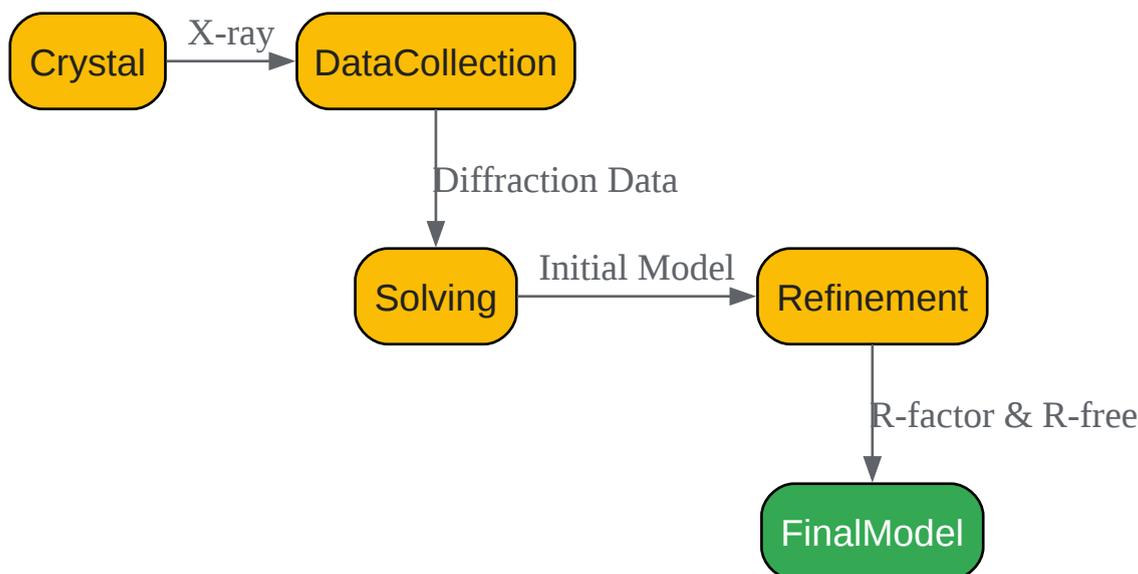
## Experimental Methodology

The available information on the experimental procedure is as follows:

- **Crystal Growth:** Single crystals of the title compound, which was purchased from a commercial supplier (Dr. Ehrenstorfer GmbH Company), were obtained by the slow evaporation of a solution in  $\text{CHCl}_3$ . [3]
- **Data Collection:** X-ray diffraction data were collected at 173 K using a Bruker APEXII CCD diffractometer with Mo  $K\alpha$  radiation. [3]
- **Structure Refinement:** The structure was solved and refined using the SHELXTL software package. All hydrogen atoms were positioned geometrically and refined using a riding model. [3]

## Workflow for Crystal Structure Determination

The diagram below outlines the general workflow for determining a crystal structure, from the crystal to the final refined model. This process was used in the study of **anilazine** [3] and is standard in the field [4].



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This diagram illustrates the iterative process of X-ray crystallography. The key validation metric during the refinement step is the **R-free** value, which is calculated using a set of reflections omitted from refinement to prevent overfitting and monitor model progress [4].

## Limitations and Further Research

The search results do not contain the full set of atomic coordinates necessary to create a detailed molecular diagram of the **anilazine** unit cell.

To obtain the complete structural data, you can:

- **Access the CIF:** The Crystallographic Information File (CIF) for this structure is likely available via the DOI provided in the original paper: 10.1107/S160053681401647X [3].
- **Consult a Database:** Search for the compound (**Anilazine**, CAS 101-05-3) in a specialized crystallographic database like the Cambridge Structural Database (CSD).

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## References

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3. Crystal structure of anilazine - PMC [pmc.ncbi.nlm.nih.gov]
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